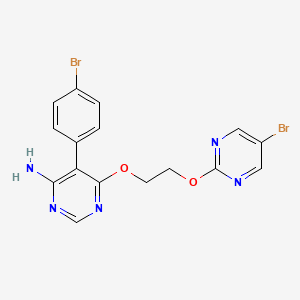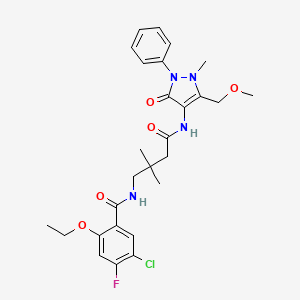
Pontin Reptin 抑制剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pontin and Reptin are highly conserved ATPases of the AAA+ (ATPases Associated with various cellular Activities) superfamily. These proteins are involved in various cellular processes, including chromatin remodeling, transcriptional regulation, DNA damage repair, and cell cycle progression . Due to their roles in oncogenesis, inhibitors targeting Pontin and Reptin have garnered significant interest as potential therapeutic agents .
科学研究应用
Pontin and Reptin inhibitors have a wide range of scientific research applications, including:
Cancer Research: These inhibitors are used to study the role of Pontin and Reptin in oncogenesis and to develop potential anticancer therapies.
Chromatin Remodeling: Researchers use these inhibitors to investigate the involvement of Pontin and Reptin in chromatin remodeling and transcriptional regulation.
DNA Damage Repair: The inhibitors help elucidate the role of Pontin and Reptin in DNA damage sensing and repair mechanisms.
Cell Cycle Regulation: Studies on cell cycle progression and mitotic spindle assembly often employ these inhibitors to understand the underlying molecular mechanisms.
作用机制
Target of Action
The primary targets of the Pontin Reptin inhibitor, also known as 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide, are the ATPases Pontin (RUVBL1) and Reptin (RUVBL2) . These proteins belong to the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis .
Mode of Action
The Pontin Reptin inhibitor interacts with its targets, leading to changes in their function. Pontin and Reptin are involved in the regulation of gene transcription, chromatin remodeling, DNA damage sensing and repair, and the assembly of protein and ribonucleoprotein complexes . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . The inhibitor likely disrupts these interactions, thereby affecting the functions of Pontin and Reptin.
Biochemical Pathways
The biochemical pathways affected by the Pontin Reptin inhibitor are primarily related to cell cycle progression and RNA processing . Pontin and Reptin are functionally enriched in these pathways . They interact with E2F1 and amplify the E2F1 transcription response in an ATPase domain-dependent manner . The inhibitor may disrupt these interactions, leading to altered expression of multiple genes .
Result of Action
The result of the Pontin Reptin inhibitor’s action at the molecular and cellular level is the disruption of the normal functions of Pontin and Reptin. This includes changes in cell cycle progression, RNA processing, and the transcriptional activities of certain proto-oncogenes . These changes could potentially lead to the inhibition of oncogenesis.
生化分析
Biochemical Properties
5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide: interacts with the AAA+ ATPases Pontin and Reptin, inhibiting their ATPase activity . This inhibition affects the proteins’ ability to regulate gene transcription, remodel chromatin, and participate in DNA repair processes . The compound binds to the ATPase domain of Pontin and Reptin, preventing ATP hydrolysis and subsequent conformational changes required for their function .
Cellular Effects
The inhibition of Pontin and Reptin by 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide leads to significant changes in cellular processes . The compound affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, the inhibition of Pontin and Reptin results in reduced cell proliferation, increased apoptosis, and impaired DNA repair . These effects contribute to the compound’s anti-tumor activity .
Molecular Mechanism
At the molecular level, 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide exerts its effects by binding to the ATPase domain of Pontin and Reptin . This binding inhibits ATP hydrolysis, preventing the conformational changes necessary for the proteins’ function . The inhibition of Pontin and Reptin disrupts their interactions with other biomolecules, such as transcription factors and chromatin remodeling complexes, leading to altered gene expression and impaired DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide have been observed to change over time . The compound is relatively stable, but its inhibitory effects on Pontin and Reptin can diminish with prolonged exposure . Long-term studies have shown that the compound can lead to sustained changes in cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide vary with different dosages . At lower doses, the compound effectively inhibits Pontin and Reptin, leading to reduced tumor growth . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide: is involved in various metabolic pathways . The compound is metabolized by liver enzymes, leading to the formation of several metabolites . These metabolites can affect metabolic flux and alter the levels of key metabolites in cells . The compound’s interaction with metabolic enzymes and cofactors is crucial for its bioactivity and therapeutic potential .
Transport and Distribution
Within cells and tissues, 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins, which facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide plays a crucial role in its activity and function . The compound is primarily localized in the nucleus, where it interacts with Pontin and Reptin . This localization is mediated by specific targeting signals and post-translational modifications . The nuclear localization of the compound is essential for its inhibitory effects on gene transcription and DNA repair .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pontin and Reptin inhibitors typically involves the design of small molecules that can selectively bind to and inhibit the ATPase activity of these proteins. The synthetic routes often include:
Design and Synthesis of Core Scaffold: The core scaffold of the inhibitor is synthesized using standard organic synthesis techniques, such as condensation reactions, cyclization, and functional group modifications.
Functionalization: The core scaffold is further functionalized to enhance binding affinity and selectivity
Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of Pontin and Reptin inhibitors involves scaling up the synthetic routes developed in the laboratory. This process includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Batch or Continuous Flow Synthesis: Depending on the compound’s complexity, batch or continuous flow synthesis methods are employed to produce the inhibitors on an industrial scale.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Pontin and Reptin inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the inhibitor. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
相似化合物的比较
Similar Compounds
TIP49a and TIP49b Inhibitors: These inhibitors target proteins closely related to Pontin and Reptin and share similar mechanisms of action.
RuvB Helicase Inhibitors: Given the homology between Pontin/Reptin and bacterial RuvB helicase, inhibitors targeting RuvB helicase can also affect Pontin and Reptin.
Uniqueness
Pontin and Reptin inhibitors are unique due to their dual targeting of both Pontin and Reptin, which allows for a more comprehensive disruption of the cellular processes these proteins regulate. This dual targeting is particularly advantageous in cancer therapy, where the simultaneous inhibition of multiple pathways can enhance therapeutic efficacy .
属性
IUPAC Name |
5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClFN4O5/c1-6-38-22-13-20(29)19(28)12-18(22)25(35)30-16-27(2,3)14-23(34)31-24-21(15-37-5)32(4)33(26(24)36)17-10-8-7-9-11-17/h7-13H,6,14-16H2,1-5H3,(H,30,35)(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKGPNNAONUMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)COC)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClFN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
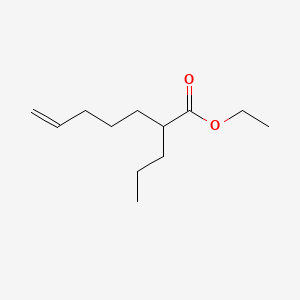
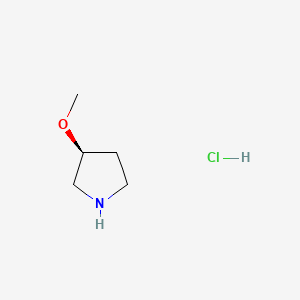
![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)
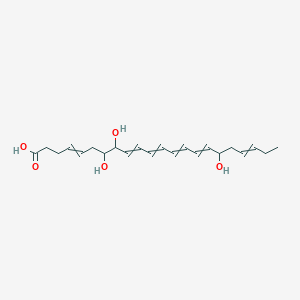
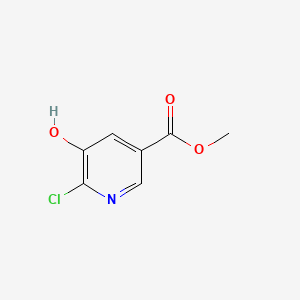

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)
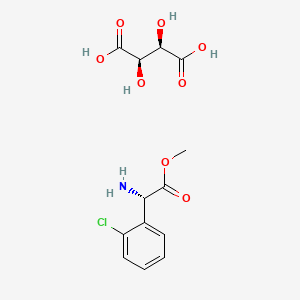
![[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride](/img/structure/B579891.png)

